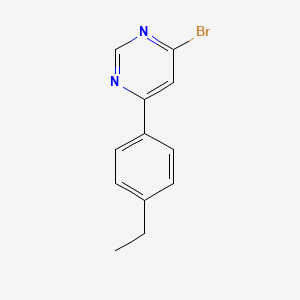

4-Bromo-6-(4-ethylphenyl)pyrimidine

Description

4-Bromo-6-(4-ethylphenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 4-ethylphenyl substituent at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

4-bromo-6-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKDHRSULPCUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in various biological procedures as well as in cancer pathogenesis. .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzymes, interacting with receptors, or interfering with dna and rna synthesis. The exact interaction of 4-Bromo-6-(4-ethylphenyl)pyrimidine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(4-ethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs can lead to the inhibition of these enzymes, thereby affecting cell proliferation and growth. Additionally, this compound has shown potential in modulating the activity of other biomolecules involved in cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of protein kinases, leading to changes in phosphorylation patterns and downstream signaling events. This can result in modifications to gene expression profiles and metabolic pathways, ultimately impacting cell function and behavior. In cancer cells, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis.

Biological Activity

4-Bromo-6-(4-ethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the alkylation of pyrimidine derivatives followed by bromination. Various synthetic routes have been explored to enhance yield and purity. For example, electrophilic alkylation methods have been employed to introduce the ethylphenyl group at the 6-position of the pyrimidine ring, followed by bromination at the 4-position.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted pyrimidines, compounds similar to this compound showed promising activity against a range of microorganisms. The mechanism often involves interference with microbial DNA synthesis or inhibition of specific enzymes critical for microbial growth .

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | E. coli | Moderate Inhibition |

| S. aureus | Significant Inhibition | |

| C. albicans | Low Inhibition |

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties. The compound has been evaluated in various cancer cell lines, where it demonstrated cytotoxic effects. For instance, studies showed that similar compounds could inhibit cell proliferation in breast and colorectal cancer cell lines .

| Cell Line | GI Value (%) | IC50 (µM) |

|---|---|---|

| HCT-116 (Colorectal) | 40.87 | 15 |

| SK-BR-3 (Breast) | 46.14 | 12 |

Case Studies

- Antimicrobial Efficacy : A study involving a series of pyrimidine derivatives found that those with bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The presence of the ethyl group was also noted to contribute positively to the overall activity .

- Anticancer Screening : In an NCI-60 cell line screening, derivatives similar to this compound were tested for antiproliferative effects. Compounds showed varying degrees of activity against multiple cancer types, highlighting the potential for further development as anticancer agents .

- Structure-Activity Relationship (SAR) : An analysis of SAR indicated that modifications at the 6-position significantly influenced biological activity, with alkyl substitutions enhancing potency against both microbial and cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-(4-ethylphenyl)pyrimidine is primarily explored for its antimicrobial and anticancer properties . Pyrimidine derivatives are known to interact with biological targets, leading to significant pharmacological activities.

- Antimicrobial Activity : Studies have shown that similar pyrimidine compounds exhibit antibacterial effects against various pathogens, including multidrug-resistant strains. For instance, compounds with structural similarities have demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against XDR-S. Typhi .

- Anticancer Properties : Research indicates that pyrimidines can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is relevant for developing novel anticancer agents targeting microtubules .

Agricultural Applications

The compound has potential uses in agriculture as a herbicide or pesticide . Its ability to selectively inhibit certain biological pathways makes it a candidate for developing non-toxic herbicides.

- Selective Herbicides : The synthesis of this compound derivatives has been investigated for their efficacy as selective herbicides, targeting specific plant growth pathways without harming non-target species .

Material Science

In material science, pyrimidine derivatives are utilized as building blocks for advanced materials due to their electronic properties.

- Conductive Polymers : The incorporation of pyrimidine units into polymer matrices can enhance the electrical conductivity of materials, making them suitable for applications in electronics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- The 4-ethylphenyl group balances electron donation and steric hindrance, making the compound amenable to further functionalization at C4.

- Trifluoromethyl-substituted analogs (e.g., DW145) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .

Physical Properties and Stability

Preparation Methods

Preparation of Halogenated Pyrimidine Intermediates

A robust method for preparing halogenated pyrimidines, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves multi-step synthesis starting from p-bromophenylacetic acid. This method is well-documented in patents and includes the following key steps:

| Step | Description | Conditions/Notes | Yield (%) |

|---|---|---|---|

| 1 | Catalytic esterification of p-bromophenylacetic acid with methanol using a solid acid catalyst | Reflux for 5-6 hours, followed by filtration and removal of methanol under reduced pressure | ~94-95 (Intermediate 1) |

| 2 | Reaction of intermediate 1 with sodium methoxide and dimethyl carbonate under nitrogen atmosphere | Heating at 70-80 °C for 4-8 hours to form intermediate 2 | Not explicitly given |

| 3 | Reaction of intermediate 2 with formamidine hydrochloride | Stirring at 20-30 °C for 15-17 hours to yield intermediate 3 | Not explicitly given |

| 4 | Chlorination using solid phosgene in presence of N,N-dimethylaminopyridine in toluene | Addition at 20-35 °C, heating to 95-105 °C for 3-5 hours, followed by aqueous work-up | Final product yield ~73-76% |

This sequence yields 5-(4-bromophenyl)-4,6-dichloropyrimidine with high purity (>99% by HPLC) and good overall yield (approximately 73-76%).

Introduction of the 4-Ethylphenyl Group via Cross-Coupling

To obtain 4-Bromo-6-(4-ethylphenyl)pyrimidine, the 4,6-dichloropyrimidine intermediate can undergo selective Suzuki-Miyaura cross-coupling with 4-ethylphenylboronic acid. This reaction typically proceeds as follows:

- The halogenated pyrimidine (e.g., 4,6-dichloropyrimidine derivative) is reacted with 4-ethylphenylboronic acid.

- A palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., potassium carbonate) are used.

- The reaction is carried out in a mixed solvent system such as 1,4-dioxane and water under an inert atmosphere (argon or nitrogen).

- Heating at around 90 °C for 12-24 hours ensures complete coupling.

- After reaction completion, the mixture is cooled, extracted, and purified by column chromatography or recrystallization.

This method is adapted from the Suzuki coupling synthesis of related pyrimidine and pyrazine derivatives with aryl substituents.

Summary Table of Preparation Steps

| Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h | Methyl p-bromophenylacetate (Intermediate 1) | ~94-95 | Catalyst recovered and reused |

| Carbonate reaction | Sodium methoxide, dimethyl carbonate, nitrogen atmosphere, 70-80 °C, 4-8 h | Intermediate 2 | Not stated | Inert atmosphere to prevent oxidation |

| Formamidine reaction | Formamidine hydrochloride, 20-30 °C, 15-17 h | Intermediate 3 | Not stated | Conversion to pyrimidine ring |

| Chlorination | Solid phosgene, N,N-dimethylaminopyridine, toluene, 95-105 °C, 3-5 h | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~73-76 | High purity by HPLC |

| Suzuki coupling | 4-Ethylphenylboronic acid, Pd catalyst, base, 1,4-dioxane/water, 90 °C, 12-24 h | This compound | Variable | Purification by chromatography |

Research Findings and Optimization

- The use of solid acid catalysts in the esterification step allows easy recovery and reuse, improving sustainability and cost-efficiency.

- Nitrogen atmosphere in the carbonate reaction step prevents side reactions and ensures higher purity.

- The chlorination step requires careful temperature control and stepwise addition of phosgene to avoid over-chlorination or decomposition.

- Suzuki coupling conditions are critical for selectivity; the choice of catalyst, solvent, and base significantly affects yield and purity.

- Purification by recrystallization or chromatography yields products with purity >99%, suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.